Product packaging for Calcein Deep Red™(Cat. No.:)

Calcein Deep Red™

Cat. No.: B1164570
M. Wt: 373.7
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing the Development of Calcein (B42510) Deep Red™ within Fluorescent Probe Advancements

Calcein Deep Red™ is a deep red-emitting variant of the well-established green fluorophore calcein. bertin-bioreagent.com The original calcein and its cell-permeant acetoxymethyl (AM) ester derivative, Calcein AM, have been widely used for applications such as cell viability assays and intracellular calcium detection. aatbio.comnih.gov However, the green emission of calcein can overlap with the emission spectra of other commonly used green fluorescent proteins (GFPs) or probes, limiting its utility in multicolor experiments. aatbio.comaatbio.comblogspot.cominterchim.fr The development of Calcein Deep Red™ aimed to address this limitation by providing a probe with similar functional characteristics but with fluorescence shifted to the deep red region, enabling compatibility with green fluorophores and expanding possibilities for multiplexed live-cell analysis. aatbio.comaatbio.comblogspot.cominterchim.fr

Significance of Long-Wavelength Fluorescent Probes in Biological Research

Long-wavelength fluorescent probes, such as Calcein Deep Red™, offer significant advantages in biological research, particularly for studies involving live cells, tissues, and in vivo applications. nih.govrsc.orgthno.org Fluorescence in the red and near-infrared (NIR) regions of the spectrum benefits from reduced scattering and absorption by biological components like proteins and autofluorescent molecules, which are more prominent at shorter wavelengths. nih.govrsc.org This leads to lower background autofluorescence and allows for deeper penetration of excitation light and emitted fluorescence into biological samples. nih.govrsc.orgthno.org Furthermore, excitation at longer wavelengths is generally less phototoxic to cells, minimizing photodamage during prolonged imaging experiments. nih.govrsc.org These properties make long-wavelength probes crucial for obtaining clearer signals and performing less invasive measurements in complex biological settings. nih.govrsc.org

Overview of Calcein Deep Red™'s Role in Modern Research Methodologies

Calcein Deep Red™ functions as a fluorescent indicator and is typically utilized in its membrane-impermeant form or generated intracellularly from its cell-permeant acetoxymethyl ester precursor, Calcein Deep Red™ AM. bertin-bioreagent.comaatbio.comcaymanchem.comcaymanchem.comfluorofinder.com The AM ester is non-fluorescent but readily enters live cells, where it is hydrolyzed by intracellular esterases to produce the highly fluorescent Calcein Deep Red™. aatbio.comcaymanchem.comfluorofinder.com Because the resulting Calcein Deep Red™ is membrane-impermeant, it is retained within the cytoplasm of cells with intact cell membranes, making the Calcein Deep Red™ AM/Calcein Deep Red™ system valuable for assessing cell viability and membrane integrity. aatbio.comcaymanchem.comfluorofinder.com

Calcein Deep Red™ itself, in its membrane-impermeant form, can be used for specific applications such as studying membrane characteristics when encapsulated within liposomes or similar vesicles. bertin-bioreagent.comcaymanchem.com Its deep red fluorescence allows it to be monitored using common Cy5 filter sets, making it compatible with standard fluorescence microscopy, flow cytometry, and fluorescence microplate readers. aatbio.comaatbio.comblogspot.comfluorofinder.comfluorofinder.com The availability of Calcein Deep Red™ has facilitated multicolor experiments, enabling researchers to combine it with probes emitting in other spectral ranges, including green fluorophores like GFP, without significant spectral overlap. aatbio.comaatbio.comblogspot.cominterchim.fr This capability is essential for simultaneously tracking multiple cellular events or components. Calcein Deep Red™ is also used as a fluorescence reference standard for its AM ester counterpart. aatbio.comblogspot.com

Spectral Properties of Calcein Deep Red™

PropertyWavelength (nm)Source
Excitation Maximum646 bertin-bioreagent.comcaymanchem.com
Emission Maximum659 bertin-bioreagent.comcaymanchem.com
Excitation Peak643 aatbio.comfluorofinder.comaatbio.com
Emission Peak663 aatbio.comaatbio.com
Excitation (Calcein Deep Red™ AM)643 caymanchem.comaatbio.com
Emission (Calcein Deep Red™ AM)663 caymanchem.comaatbio.com
Excitation (Common Use)633/640 aatbio.com
Emission (Common Use)660/20 aatbio.com

Properties

Molecular Weight

373.7

Origin of Product

United States

Mechanistic Principles of Calcein Deep Red™ Fluorescence in Cellular Systems

Acetoxymethyl (AM) Ester Hydrolysis and Intracellular Retention of Calcein (B42510) Deep Red™

Calcein Deep Red™ is typically introduced into cellular systems in its acetoxymethyl (AM) ester form, Calcein Deep Red™ AM. The presence of AM ester groups renders the molecule non-fluorescent and lipophilic nih.govfishersci.nociteab.comresearchgate.netfishersci.no. This lipophilicity is crucial for the passive diffusion of Calcein Deep Red™ AM across the hydrophobic lipid bilayer of the cell membrane, allowing it to efficiently enter live cells fishersci.nowikipedia.orguni.lunih.gov.

Once inside the cellular environment, the AM ester groups are subject to hydrolysis. This enzymatic cleavage removes the lipophilic AM moieties, converting the molecule into the charged, hydrophilic form, Calcein Deep Red™ fishersci.nowikipedia.orguni.lunih.govnih.govwikipedia.orgfishersci.at. The resulting increase in polarity and negative charge prevents the molecule from readily diffusing back across the intact plasma membrane fishersci.nowikipedia.orguni.lunih.govnih.govwikipedia.orgfishersci.at. Consequently, the hydrolyzed Calcein Deep Red™ is effectively trapped within the cytoplasm of viable cells, leading to intracellular accumulation of the fluorescent dye fishersci.nowikipedia.orguni.lunih.govnih.govwikipedia.orgfishersci.at. This retention is a key principle underlying the use of Calcein Deep Red™ for selective labeling of live cells.

Enzymatic Conversion by Intracellular Esterases and Fluorescence Activation

The hydrolysis of Calcein Deep Red™ AM is primarily catalyzed by non-specific intracellular esterases, enzymes commonly found in the cytoplasm of metabolically active cells nih.govfishersci.nociteab.comfishersci.nowikipedia.orguni.lunih.govnih.govwikipedia.orgfishersci.atcaymanchem.comciteab.com. These esterases cleave the ester bonds of the AM groups, releasing formaldehyde (B43269) and acetate (B1210297) as byproducts uni.lu.

The removal of the AM ester groups is directly linked to the activation of the probe's fluorescence. In the AM ester form, the molecule is largely non-fluorescent nih.govfishersci.nociteab.comresearchgate.netfishersci.no. Upon hydrolysis by intracellular esterases, the molecule undergoes a conformational or chemical change that restores its fluorescence properties wikipedia.orguni.lunih.gov. The presence of active intracellular esterases is therefore a prerequisite for the conversion of the non-fluorescent Calcein Deep Red™ AM into the fluorescent Calcein Deep Red™ fishersci.nowikipedia.org. This enzymatic conversion serves as a direct indicator of cellular metabolic activity and membrane integrity, as dead or damaged cells typically lack sufficient esterase activity or the ability to retain the hydrolyzed product fishersci.nowikipedia.org.

Molecular Interactions Governing Calcein Deep Red™ Fluorescence within Biological Milieus

The fluorescence of Calcein Deep Red™ within the biological milieu is governed by several molecular interactions and environmental factors. Following the enzymatic hydrolysis of the AM ester, the resulting Calcein Deep Red™ molecule is a polyanionic species at physiological pH due to the deprotonation of its carboxylic acid groups. This negative charge contributes significantly to its poor membrane permeability and thus its retention within the cytoplasm fishersci.nowikipedia.orguni.lunih.govnih.govwikipedia.orgfishersci.at.

While the parent green calcein's fluorescence is enhanced by binding to intracellular free calcium ions wikipedia.org, the fluorescence of Calcein Deep Red™ is primarily a consequence of the de-esterification process itself, resulting in a fluorescent molecule that emits in the deep red spectrum nih.govfishersci.nociteab.comresearchgate.netfishersci.no. Calcein Deep Red™ exhibits excitation and emission maxima typically around 641-646 nm and 659-663 nm, respectively nih.govfishersci.nociteab.comresearchgate.netfishersci.no. The intensity of the fluorescence signal within a cell is generally proportional to the amount of hydrolyzed Calcein Deep Red™ retained, which in turn reflects the level of intracellular esterase activity and the integrity of the cell membrane fishersci.nonih.gov. The dye's fluorescence properties, including its excitation and emission spectra, are influenced by the local intracellular environment, although the primary mechanism of fluorescence activation is the enzymatic removal of the AM groups.

Advanced Methodological Considerations for Calcein Deep Red™ Applications

Optimization of Loading Protocols for Diverse Cell Types

Optimizing the loading protocol for Calcein (B42510) Deep Red™ is crucial for achieving optimal staining and minimizing background fluorescence across various cell types. Key parameters requiring empirical determination include the concentration of the dye and the incubation time and temperature. aatbio.comaatbio.comabcam.cominterchim.fr

Influence of Concentration and Incubation Parameters on Probe Accumulation

The optimal concentration of Calcein Deep Red™ AM ester for cell loading typically ranges from 1 to 10 µM. aatbio.com For many cell lines, a final concentration of 4 to 5 µM is recommended, but the exact required concentration should be determined empirically for each specific cell type and experimental setup. aatbio.comaatbio.com

Incubation parameters, including time and temperature, also significantly influence probe accumulation. A typical incubation period ranges from 30 to 60 minutes at 37°C. aatbio.com However, this duration may need optimization depending on the cell type and the desired fluorescence intensity. abcam.cominterchim.fr Shorter or longer incubation times might be necessary to achieve optimal staining without inducing cytotoxicity or excessive dye leakage. aatbio.comabcam.com Decreasing the loading temperature may potentially reduce compartmentalization of the dye within the cell. aatbio.com

Cell density can also impact the staining efficiency, and it is recommended that cell concentrations remain below 10^6 cells/mL for efficient analysis, particularly in flow cytometry. aatbio.com

Strategies for Mitigating Dye Leakage and Background Fluorescence

Dye leakage and background fluorescence can compromise the accuracy of experiments using Calcein Deep Red™. Several strategies can be employed to mitigate these issues.

Washing cells thoroughly with an appropriate buffer, such as PBS or Hanks and Hepes buffer (HHBS), after the incubation period is essential to remove excess extracellular dye and minimize background noise. aatbio.comabcam.com For adherent cells, carefully aspirating the media before adding the dye working solution is recommended. interchim.fr For suspension cells, centrifugation and aspiration steps are necessary to remove residual media. aatbio.com

The presence of organic anion transporters in some cell types can lead to the leakage of the de-esterified, fluorescent calcein. aatbio.com To counteract this, inhibitors of organic anion transporters, such as probenecid (B1678239) (at a final concentration of 1–2.5 mM) or sulfinpyrazone (B1681189) (at a final concentration of 0.1–0.25 mM), can be added to the working solution or the post-incubation buffer. aatbio.com

Serum in cell culture media may contain esterase activity, which can increase background interference. aatbio.com Using serum-free buffer during the washing steps can help reduce this issue. aatbio.com

Another strategy to manage extracellular fluorescence, particularly in the context of leaked dye or its products, involves using quenching agents. For fluorescein-based dyes, reagents like trypan blue or antibodies against the fluorescein (B123965) hapten can quench extracellular fluorescence. thermofisher.com While Calcein Deep Red™ is a distinct variant, similar principles might apply depending on its specific chemical structure and interactions. Adding CuSO4 to the culture medium has also been shown to reduce background staining from lysed calcein-positive cells in some protocols. researchgate.net

Integration with Multi-Color Labeling Strategies in Complex Systems

Calcein Deep Red™ is particularly valuable in multi-color labeling strategies due to its far-red emission spectrum, which is distinct from the green fluorescence of traditional calcein AM. aatbio.comaatbio.combiomol.comstratech.co.uk This allows for the simultaneous analysis of multiple cellular parameters or populations.

Spectral Separation Considerations for Multiplexing with Other Fluorophores

When integrating Calcein Deep Red™ into multi-color panels, careful consideration of spectral separation is crucial to avoid or minimize spectral overlap (spillover) between different fluorophores. abcam.comabcam.com Calcein Deep Red™ is typically monitored using a Cy5 filter set or the APC channel, with excitation around 633/640 nm and emission around 660 nm. aatbio.combiomol.com

Its far-red emission makes it suitable for multiplexing with fluorophores that emit in the blue, green, orange, or red portions of the spectrum, such as Calcein AM (green), Calcein Orange™, or Calcein Red™. aatbio.comaatbio.comstratech.co.ukabcam.com This allows for the simultaneous assessment of different cellular characteristics or the tracking of multiple cell populations. abcam.com

When designing multi-color experiments, it is essential to consider the excitation and emission spectra of all chosen fluorophores and the filter sets available on the fluorescence microscope, flow cytometer, or microplate reader. abcam.comabcam.com Selecting fluorophores with minimal spectral overlap is key to achieving clean separation of signals. abcam.comabcam.com

Design of Compensated Experimental Panels in Flow Cytometry

In flow cytometry, when using multiple fluorophores with overlapping emission spectra, compensation is necessary to correct for spillover and accurately quantify the fluorescence contributed by each dye. abcam.com Designing compensated experimental panels involving Calcein Deep Red™ requires careful planning.

Compensation controls are essential for calculating compensation values. abcam.combio-rad-antibodies.com These controls typically involve single-stained samples for each fluorophore used in the panel. abcam.combio-rad-antibodies.com Cells or antibody-binding beads can be used for single-staining. abcam.combio-rad-antibodies.com

When designing the panel, it is generally recommended to start with fluorophores that emit at longer wavelengths (far-red) and move towards shorter wavelengths (blue) when setting up compensation. abcam.com Calcein Deep Red™, with its far-red emission, would typically be among the later fluorophores to be compensated for in a panel that includes dyes emitting at shorter wavelengths.

Fluorescence Minus One (FMO) controls are also valuable in multi-color flow cytometry panel design, particularly for determining gating boundaries and assessing the contribution of spillover from other channels into the channel of interest. abcam.combio-rad-antibodies.com An FMO control for Calcein Deep Red™ would include all fluorophores in the panel except Calcein Deep Red™.

When combining fluorophores, avoid combinations where a bright fluorophore significantly spills over into a channel used to detect a dimmer population, as this can reduce sensitivity. abcam.com Matching fluorophore brightness to antigen expression levels (brighter dyes for low expression, dimmer dyes for high expression) is also a key consideration in panel design. abcam.combio-rad-antibodies.comau.dk

Preparation and Stability of Calcein Deep Red™ Stock Solutions for Research Use

Proper preparation and storage of Calcein Deep Red™ stock solutions are critical for maintaining dye stability and ensuring reliable experimental results.

Calcein Deep Red™ AM ester is typically supplied as a solid and should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution. aatbio.comglpbio.cominterchim.fraatbio.com Recommended stock concentrations range from 2 to 5 mM. aatbio.cominterchim.fraatbio.com

To increase the aqueous solubility of AM esters like Calcein Deep Red™ AM, a nonionic detergent such as Pluronic® F-127 can be used in the staining buffer at a final concentration of approximately 0.02% to 0.04%. aatbio.comaatbio.comaatbio.com However, long-term storage of AM esters in the presence of Pluronic® F-127 should be avoided. aatbio.com

Stock solutions of Calcein Deep Red™ AM ester should be divided into single-use aliquots immediately after preparation to avoid repeated freeze-thaw cycles, which can degrade the dye. aatbio.comaatbio.com These aliquots should be stored at -20°C, protected from light and moisture. aatbio.comaatbio.com Under these conditions, Calcein Deep Red™ AM ester stock solutions can be stable for several months to years, depending on the specific product and storage conditions. caymanchem.comglpbio.comaatbio.com Some sources suggest stability for at least 4 years when stored at -20°C caymanchem.com, while others recommend using stock solutions stored at -20°C within 1 to 6 months glpbio.comaatbio.com. Preparing fresh working solutions before each experiment is generally recommended to ensure optimal performance and minimize degradation issues. abcam.com

Applications of Calcein Deep Red™ in Advanced Cellular Biology Research

Assessment of Cellular Esterase Activity and Viability in Live Cell Assays

The primary application of Calcein (B42510) Deep Red™ AM is the assessment of cellular esterase activity and plasma membrane integrity, which are key indicators of cell viability. aatbio.combiotium.com The intracellular hydrolysis of the non-fluorescent AM ester to the fluorescent Calcein Deep Red™ is directly dependent on the presence of active esterases within the cell cytoplasm. fluorofinder.comaatbio.comsanbio.nlcaymanchem.combiomol.com Simultaneously, the retention of the resulting hydrophilic fluorescent molecule within the cell is contingent upon an intact cell membrane. fluorofinder.comaatbio.comsanbio.nlcaymanchem.combiomol.comaatbio.com Therefore, the bright deep red fluorescence observed within cells stained with Calcein Deep Red™ AM is a direct measure of both esterase activity and membrane integrity, signifying cell viability. This method provides a direct readout of live cell populations in real-time, often considered more accurate for live/dead discrimination compared to assays that detect markers of cell death. biotium.com

Calcein Deep Red™ AM is well-suited for quantitative analysis of cell viability and cytotoxicity in high-throughput screening (HTS) formats. bdbiosciences.combiotium.combiotium.comcreative-bioarray.comsigmaaldrich.comsigmaaldrich.com Its fluorogenic nature and the ability to measure fluorescence intensity using fluorescence microplate readers or flow cytometry enable rapid and quantitative assessment of cell populations in multi-well plates. fluorofinder.combdbiosciences.comfluorofinder.comaatbio.combiotium.combiotium.combiotium.comtocris.com The intensity of the deep red fluorescence is proportional to the number of viable cells in a sample. biotium.comcreative-bioarray.com This allows researchers to efficiently screen large libraries of compounds or conditions to evaluate their effects on cell health and viability. For example, in drug discovery, Calcein AM (a green variant) staining, and by extension Calcein Deep Red™ AM, is used to quantify live cells following treatment with potential drug candidates to determine their cytotoxic effects. bdbiosciences.com

Calcein Deep Red™ AM is valuable for discriminating live cells within heterogeneous cell populations. bdbiosciences.comthermofisher.cnfrontiersin.orgnih.govnih.gov In samples containing a mix of live and dead cells, or different cell types, the selective staining of viable cells with Calcein Deep Red™ allows for their identification and analysis. When combined with other fluorescent markers or used in conjunction with flow cytometry, researchers can simultaneously assess viability alongside other cellular characteristics in complex mixtures. bdbiosciences.comthermofisher.cnfrontiersin.orgnih.govnih.gov This is particularly useful in studies involving co-cultures, mixed cell populations from tissues, or in assessing the impact of treatments on specific cell subsets within a heterogeneous sample. For instance, viability assays using Calcein AM (or its deep red counterpart) alongside a dead cell stain like ethidium (B1194527) homodimer-1 or SYTOX™ Deep Red allow for clear differentiation and quantification of live and dead cells within the same population. thermofisher.cnnih.gov

Quantitative Analysis in High-Throughput Screening Formats

Studies of Membrane Integrity and Permeability

Beyond general viability assessment, Calcein Deep Red™ is also a useful probe for studying membrane integrity and permeability. The principle relies on the fact that the fluorescent Calcein Deep Red™ molecule, once generated intracellularly or when used in its hydrolyzed form externally, is generally membrane-impermeant. caymanchem.comglpbio.com Its retention within a compartment indicates an intact membrane, while its leakage signifies compromised membrane integrity.

Calcein Deep Red™ can be employed to analyze vesicle fusion and liposome (B1194612) encapsulation dynamics. When encapsulated at a self-quenching concentration within liposomes or vesicles, the high local concentration of the dye leads to reduced fluorescence. mpg.deresearchgate.netrsc.org Upon fusion of these vesicles with target membranes or other vesicles, the encapsulated Calcein Deep Red™ is diluted into a larger volume, relieving the self-quenching and resulting in an increase in fluorescence intensity. mpg.dersc.org This increase in fluorescence can be monitored to track the kinetics and extent of membrane fusion and content mixing. Similarly, the leakage of encapsulated Calcein Deep Red™ from liposomes due to membrane damage or instability can be detected by a corresponding increase in fluorescence in the external medium, providing a measure of liposome integrity. rsc.org

The loss of retained Calcein Deep Red™ fluorescence from previously stained live cells serves as an indicator of cell membrane disintegration. As cells undergo processes leading to cell death, such as necrosis or late apoptosis, their plasma membranes become compromised and permeable. This loss of membrane integrity allows the intracellularly trapped fluorescent Calcein Deep Red™ to leak out of the cell, leading to a decrease in fluorescence intensity. biotium.com Monitoring the decline in Calcein Deep Red™ fluorescence over time can therefore be used to evaluate the progression of cell membrane disintegration induced by various stimuli, such as cytotoxic agents or environmental stress. biotium.com

Analysis of Vesicle Fusion and Liposome Encapsulation Dynamics

Cell Tracing and Tracking in Longitudinal Studies

Calcein Deep Red™ AM can be used for short-term cell tracing and tracking in live cell studies. aatbio.combiotium.combiotium.comcreative-bioarray.combiotium.comtocris.com Once the cell-permeant AM ester enters live cells and is converted to the fluorescent Calcein Deep Red™, the dye is well-retained within the cytoplasm, allowing labeled cells to be followed over a period of time. fluorofinder.comaatbio.comsanbio.nlcaymanchem.combiomol.comaatbio.com This is useful for tracking cell movement, migration, or changes in location within a culture or experimental system. However, it is important to note that Calcein AM and its derivatives are generally non-fixable, meaning the fluorescent signal is lost upon fixation. This characteristic limits their use in long-term studies that require sample fixation for subsequent analysis. For longitudinal studies where fixation is not required, or for short-term tracking, Calcein Deep Red™ provides a convenient and relatively non-toxic method for labeling live cell populations, particularly advantageous in multicolor imaging setups. aatbio.comaatbio.com

Utilization of Calcein Deep Red™ in Quantitative Imaging and Spectroscopy

Fluorescence Microscopy Applications

Fluorescence microscopy is a key area where Calcein (B42510) Deep Red™ is used, enabling the visualization and analysis of live cells and vesicles. fluorofinder.comfluorofinder.com Its deep red emission is advantageous for multicolor imaging experiments, allowing combination with probes emitting in other spectral ranges, such as green fluorescent protein (GFP) or other calcein variants. aatbio.comaatbio.comaatbio.com

Confocal Laser Scanning Microscopy for High-Resolution Imaging

Confocal laser scanning microscopy (CLSM) provides high-resolution imaging by excluding out-of-focus light, making it suitable for detailed studies of cellular structures and the localization of fluorescent probes. Calcein Deep Red™ can be used with CLSM to visualize intact cells or vesicles. researchgate.netrsc.org Studies have utilized Calcein Deep Red™ in conjunction with CLSM for visualizing extracellular vesicles (EVs) and assessing their distribution and internalization within cells. researchgate.netresearchgate.net The distinct spectral properties of Calcein Deep Red™ allow for multiplexed imaging with other fluorescent markers in CLSM. biomol.com

Time-Lapse Imaging for Dynamic Cellular Processes

Time-lapse imaging allows for the monitoring of dynamic cellular processes over time. The retention of fluorescent Calcein Deep Red™ within live cells makes it suitable for such studies, enabling researchers to track cell populations or individual cells that maintain membrane integrity and esterase activity. While specific detailed research findings on Calcein Deep Red™ time-lapse imaging were not extensively detailed in the search results, the general principle of using retained fluorescent dyes for live cell tracking in time-lapse microscopy applies. researchgate.net Assays for Calcein Deep Red™ retention have been used to determine the viability of pulmonary endothelial cells over time in experimental setups. researchgate.netnih.gov

Flow Cytometry for Population-Level Analysis

Flow cytometry is a powerful technique for the quantitative analysis of large cell populations. Calcein Deep Red™ AM ester is widely used in flow cytometry to assess cell viability. aatbio.comfluorofinder.combiomol.comresearchgate.netfluorofinder.comsanbio.nlcaymanchem.comlabchem.com.mygoogle.com The non-fluorescent AM ester enters cells and is cleaved by intracellular esterases, resulting in fluorescent Calcein Deep Red™ that is retained by cells with intact membranes. aatbio.comfluorofinder.comresearchgate.net This allows for the differentiation of live and dead cells based on their fluorescence intensity. researchgate.netaatbio.com

Multiparameter Analysis with Complementary Probes

One significant advantage of Calcein Deep Red™ in flow cytometry is its compatibility with multiparameter analysis. Its deep red emission spectrum allows it to be used in combination with other fluorescent probes that target different cellular parameters or are excited by different lasers. aatbio.comaatbio.com This enables researchers to simultaneously assess viability alongside other cellular characteristics, such as apoptosis markers (e.g., Annexin V conjugates), mitochondrial membrane potential dyes (e.g., TMRM), or immunophenotyping markers labeled with fluorophores like FITC or PE. aatbio.comresearchgate.netaatbio.com For instance, Calcein Deep Red™ AM ester can be used in conjunction with dyes like Draq5 for DNA content analysis or TMRM for mitochondrial membrane potential, providing a more comprehensive assessment of cell health within a single experiment. researchgate.netresearchgate.net

Quantitative Assessment of Fluorescence Intensity

Flow cytometry allows for the quantitative assessment of fluorescence intensity on a cell-by-cell basis. The fluorescence intensity of Calcein Deep Red™ within a cell is generally proportional to its esterase activity and membrane integrity, serving as a quantitative indicator of viability. researchgate.netresearchgate.netnih.gov By analyzing the distribution of Calcein Deep Red™ fluorescence intensity within a cell population, researchers can determine the percentage of viable cells and potentially assess variations in metabolic activity. researchgate.netaatbio.com Gating strategies in flow cytometry can isolate cell populations based on Calcein Deep Red™ fluorescence, allowing for further analysis of these specific subsets. researchgate.netresearchgate.net Quantitative data on Calcein Deep Red™ retention has been used to compare the viability of cell populations under different experimental conditions. researchgate.netnih.gov

Microplate Reader Assays for High-Throughput Quantitative Measurements

Microplate readers are commonly used for high-throughput screening and quantitative measurements in a multi-well format. Calcein Deep Red™ AM ester can be adapted for use in fluorescence microplate reader assays to quantify cell viability or cytotoxicity in a high-throughput manner. fluorofinder.comfluorofinder.comaatbio.comresearchgate.netbiomol.comnih.gov In these assays, cells are typically incubated with Calcein Deep Red™ AM ester, and the resulting fluorescence from the hydrolyzed Calcein Deep Red™ in viable cells is measured using the microplate reader with appropriate excitation and emission filters. fluorofinder.comaatbio.comnih.gov The fluorescence intensity in each well correlates with the number of viable cells. aatbio.com This allows for rapid and quantitative assessment of cell health across numerous samples or experimental conditions simultaneously. biomol.comimtec.be Studies have used microplate readers to measure Calcein Deep Red™ fluorescence for assessing cell viability in cytotoxicity assays. nih.gov

Advanced Spectroscopic Techniques

The unique spectral properties of Calcein Deep Red™ lend themselves to advanced spectroscopic techniques used in cellular and molecular research. Its deep red emission allows for detection in spectral windows that typically have lower autofluorescence from biological samples, potentially improving signal-to-noise ratios in complex environments.

Photostability Assessment in Extended Imaging Sessions

Photostability is a critical factor for fluorescent probes used in extended imaging sessions, as photobleaching can lead to a decrease in fluorescence intensity over time, affecting quantitative analysis. While specific detailed data on the photostability of Calcein Deep Red™ is not extensively provided in the immediate search results, related calcein derivatives are noted for their photostability. Calcein AM, the precursor to standard green calcein, is generally recognized for its superior photostability compared to some other live-cell labeling reagents. aatbio.com

Challenges and Methodological Refinements in Calcein Deep Red™ Based Research

Considerations for Background Fluorescence and Autofluorescence

Background fluorescence can significantly impact the sensitivity and accuracy of Calcein (B42510) Deep Red™-based assays. This can arise from various sources, including the culture medium, plasticware, and intrinsic cellular autofluorescence. Autofluorescence from biological samples, particularly in the green spectrum, can be a major challenge when using green-emitting fluorophores. citeab.comciteab.com

Calcein Deep Red™, with its excitation and emission maxima in the deep red region (643-646 nm excitation, 659-663 nm emission), offers an advantage in mitigating this issue. sigmaaldrich.comchemicalworlds.comnih.govwikipedia.orgwikidata.orgnih.govnih.govciteab.comfishersci.ca Shifting the detection wavelength to the far-red or near-infrared spectrum is a recommended strategy to reduce background autofluorescence, as biological samples seldom exhibit strong fluorescence in these regions. citeab.com

Despite the advantages of deep red emission, some background signal may still be present. Potential sources of background fluorescence can include the working reagents if they are not fresh or have been exposed to light. wikipedia.org Serum in cell culture media may also contain esterase activity, which could contribute to background interference if not removed before adding the dye working solution. nih.gov

Strategies to minimize background fluorescence include preparing fresh working solutions of the dye immediately before use and protecting them from light. wikipedia.org Washing cells with serum-free buffer before adding the Calcein Deep Red™ AM working solution can also help reduce interference from serum esterases. nih.gov Observing unstained control samples can help determine the level of intrinsic autofluorescence. citeab.com

Optimization for Specific Cell Lines and Experimental Contexts

Optimal staining conditions for Calcein Deep Red™ AM can vary depending on the cell type and the specific experimental context. Different cell lines may exhibit variations in their response to Calcein AM staining, potentially appearing more or less fluorescent even when the same dye concentration is used. wikipedia.orgnih.gov This variability can be attributed to differences in intracellular esterase activity, cell membrane integrity, and potential interactions with cellular components.

Pilot experiments are often necessary to determine the optimal dye concentration and incubation time for a particular cell line and experimental setup. nih.govwikipedia.orgnih.govwikipedia.org While a final concentration of 4 to 5 µM is often recommended for most cell lines, empirical determination across a range (e.g., 1 to 10 µM) may be required to achieve optimal staining. nih.govnih.gov Incubation periods may also need optimization, typically ranging from 30 to 60 minutes at 37°C, protected from light. nih.govwikipedia.org

For adherent cells, ensuring even distribution of the dye solution and avoiding cell lifting during wash steps are important for consistent staining. wikipedia.org Gentle resuspension of suspension cells during incubation can help ensure even dye distribution. wikipedia.org

In certain cell types, Calcein may sequester in intracellular organelles, potentially leading to artifacts. Observing cells under a fluorescence microscope after staining can help verify the staining pattern. wikipedia.org The use of a nonionic detergent like Pluronic® F-127 at a low concentration (e.g., 0.02%) can sometimes be used to increase the aqueous solubility of AM esters, potentially improving staining consistency. nih.govwikipedia.org Additionally, if cells contain organic anion transporters, inhibitors such as probenecid (B1678239) or sulfinpyrazone (B1681189) may be added to the working solution to reduce leakage of the de-esterified fluorescent calcein. nih.gov

Strategies for Data Interpretation and Quantitative Analysis

Quantitative analysis of Calcein Deep Red™ fluorescence can be performed using various platforms, including fluorescence microscopy, flow cytometry, and fluorescent microplate readers. wikidata.orgwikipedia.orgnih.govwikipedia.orgeasychem.orgnih.govnih.govnih.gov

Fluorescence Microscopy: Allows for visualization of individual cells and assessment of staining patterns. Can be used for manual or automated cell counting and analysis of fluorescence intensity in specific cellular compartments. fishersci.ptnih.gov

Flow Cytometry: Enables high-throughput analysis of large cell populations, providing quantitative data on the percentage of fluorescent (viable) cells and fluorescence intensity distributions. nih.govwikipedia.orgamericanelements.comeasychem.orgnih.govnih.govnih.gov Flow cytometry can be used to measure the mean fluorescence intensity of calcein to indicate certain cellular events, such as mitochondrial permeability transition pore opening. nih.gov

Fluorescent Microplate Readers: Suitable for high-throughput screening applications, measuring bulk fluorescence from cell populations in multi-well plates. wikidata.orgwikipedia.orgwikipedia.org

When interpreting data, it is important to consider potential sources of variability, such as differences in cell density across wells or inhomogeneous cell distribution within wells. wikipedia.org Including appropriate controls, such as unstained cells (negative control) and cells treated with a lytic agent (positive control), is essential for accurate interpretation. fishersci.pt

Advanced techniques like Spatial Intensity Distribution Analysis (SpIDA), which has been applied to Calcein red-orange, can provide more detailed quantitative information, such as intracellular concentration and kinetics of fluorophore uptake, from confocal microscopy images. wikipedia.org While this specific application was demonstrated with Calcein red-orange, similar principles might be explored for Calcein Deep Red™.

Comparative Analysis with Other Fluorescent Probes

Calcein Deep Red™ is one of several fluorescent probes used in cellular analysis, each with its own characteristics and optimal applications. Comparing Calcein Deep Red™ with other probes highlights its specific advantages and how it can be used in conjunction with other dyes.

Advantages of Deep Red Emission for Reduced Background

A significant advantage of Calcein Deep Red™ is its emission in the deep red spectrum (659-663 nm). sigmaaldrich.comchemicalworlds.comnih.govwikipedia.orgwikidata.orgnih.govnih.govciteab.comfishersci.ca This is particularly beneficial for reducing interference from background autofluorescence, which is often prominent in the green and sometimes red regions of the spectrum in biological samples. citeab.comciteab.com By utilizing a fluorophore with emission in the deep red, researchers can achieve a higher signal-to-noise ratio, leading to improved sensitivity and clearer detection, especially in complex biological systems or tissues that exhibit high intrinsic fluorescence. citeab.com This is in contrast to green-emitting dyes like standard Calcein, which can have significant spectral overlap with cellular autofluorescence. citeab.comwikipedia.org

Complementary Use with Viability Indicators and Counterstains

Calcein Deep Red™ AM is frequently used in combination with other fluorescent dyes for multiplexed assays, allowing for the simultaneous assessment of multiple cellular parameters. Its deep red emission makes it spectrally compatible with a wide range of green, orange, and even some red fluorescent probes, minimizing spectral overlap. nih.govnih.govamericanelements.com

A common application is its use in live/dead cell discrimination assays. While Calcein Deep Red™ labels live cells based on esterase activity, a cell-impermeable nucleic acid stain is typically used to label dead cells with compromised membranes. Examples of such stains include propidium (B1200493) iodide (PI) or SYTOX™ Deep Red. americanelements.comfishersci.pteasychem.orgwikidata.org PI, for instance, emits red fluorescence when bound to DNA and is excluded from live cells with intact membranes. citeab.comfishersci.pteasychem.orgwikipedia.orgnih.gov SYTOX™ Deep Red also labels dead cells with compromised membranes, emitting fluorescence in the deep red/far red region. americanelements.com Combining Calcein Deep Red™ AM with a spectrally distinct dead cell stain allows for clear differentiation and quantification of live and dead cell populations using fluorescence microscopy or flow cytometry. americanelements.comeasychem.org

Calcein AM (and by extension Calcein Deep Red™ AM) has been compared to other viability assays such as fluorescein (B123965) diacetate (FDA)/propidium iodide (PI), Syto 9/PI, FDA/Sytox red, and carboxyfluorescein diacetate (CFDA)/Sytox red for assessing bacterial viability, demonstrating its reliability in such applications. wikidata.org While a comparative study for Calcein Deep Red™ specifically was not found, the principle of combining a live-cell esterase indicator with a dead-cell membrane integrity indicator is well-established and applicable.

Future Directions and Emerging Research Avenues for Calcein Deep Red™

Development of Novel Calcein (B42510) Deep Red™ Derivatives and Conjugates

Addressing the need for multi-color analysis and targeted applications, the development of novel Calcein Deep Red™ derivatives and conjugates represents a significant future direction aatbio.comcidsamexico.com. Building upon the foundation of existing Calcein variants like Calcein Blue AM, Calcein Orange™ AM, Calcein Red™ AM, and Calcein Deep Red™ AM, researchers are exploring modifications to the base structure to tune spectral properties, enhance cell permeability, or improve retention aatbio.com. For instance, Calcein Deep Red™ itself is a deep red-emitting variant designed to overcome the spectral overlap challenges of green-emitting Calcein in multiplexing with green fluorescent proteins (GFP) or other green indicators aatbio.comcaymanchem.comglpbio.com.

Beyond simple spectral variants, the conjugation of Calcein Deep Red™ to biomolecules or targeting ligands is an emerging area. While direct examples of Calcein Deep Red™ conjugates were not extensively detailed in the search results, the principle of conjugating fluorophores to specific molecules for targeted imaging has been demonstrated with other probes, such as the conjugation of a fluorophore to an NLRP3 inhibitor for targeted visualization of inflammasomes google.comnih.gov. This approach could be applied to Calcein Deep Red™ to create probes that target specific cellular compartments, organelles, or molecules, thereby expanding its application beyond general cell viability staining to more specific functional analyses within live cells. The PubChem entry for "Calcein red-orange" (CID 44140589), described as a BODIPY dye-based amide conjugate, hints at the chemical strategies involving conjugation that can be employed in developing new Calcein derivatives nih.gov.

Integration with Advanced Biosensing Technologies

Calcein Deep Red™ is already utilized with standard fluorescence microscopy and flow cytometry platforms for cell viability assessment aatbio.comstratech.co.ukstratech.co.ukaatbio.com. Future research will likely focus on its integration with more advanced biosensing technologies for real-time, quantitative, and multi-parametric analysis. Its deep red emission spectrum makes it suitable for combination with blue and green fluorescent probes, facilitating multiplexed analysis in complex biological systems aatbio.com.

Emerging applications include its use in acoustofluidic devices for imaging suspended cells, demonstrating its compatibility with microfluidic systems designed for precise cell manipulation and analysis aps.org. This suggests potential for integration with lab-on-a-chip technologies for high-throughput single-cell analysis or sorting based on viability or other Calcein Deep Red™-indicated cellular states. Furthermore, the development of ratiometric probes, as exemplified by RatioWorks™ dyes for monitoring cellular functions like pH and ions, suggests a potential future direction for Calcein Deep Red™ derivatives to enable more quantitative and environmentally sensitive biosensing within live cells stratech.co.uk. Integrating Calcein Deep Red™ with advanced imaging techniques such as super-resolution microscopy or light-sheet microscopy could provide higher spatial and temporal resolution for studying cellular processes in which Calcein Deep Red™ is used as an indicator.

Applications in Complex Biological Models and Tissue Imaging

While Calcein Deep Red™ is commonly used in 2D cell culture, its application in more complex biological models and tissue imaging is an emerging area. Studies using Calcein Deep Red™ AM ester in fluorescence-based cell viability assays with primary mouse retinal microvascular endothelial cells demonstrate its utility in more physiologically relevant cell types nih.gov. Its use in staining cells for microscopy imaging in acoustofluidic experiments involving human neutrophils and cancer cell lines further highlights its applicability across different cell types and in microenvironments that mimic aspects of in vivo conditions aps.org.

The membrane-impermeant nature of Calcein Deep Red™ has led to its use in liposomes and vesicles to study membrane characteristics, indicating its potential in investigating drug delivery systems and membrane dynamics in complex lipid environments caymanchem.comglpbio.com. Although not specifically with Calcein Deep Red™, the successful application of a targeted fluorescent probe for in vivo imaging in a mouse model of age-related macular degeneration and subsequent ex vivo tissue imaging underscores the potential for fluorescent probes with appropriate spectral properties to be adapted for use in complex tissue environments google.comnih.gov. Future research could focus on developing strategies for delivering Calcein Deep Red™ or its derivatives into tissues or using it in cleared tissues for 3D imaging, enabling a deeper understanding of cell viability and function within their native context.

Advancements in High-Content Screening and Automation

The suitability of Calcein-based assays for high-throughput formats is well-established, and this extends to Calcein Deep Red™ stratech.co.ukaatbio.com. Its use in microplate assays and flow cytometry makes it readily adaptable for high-content screening (HCS) and automated workflows stratech.co.ukgoogle.comaatbio.com. Future advancements will likely involve optimizing Calcein Deep Red™ staining protocols for automated liquid handling systems and developing sophisticated image analysis algorithms for quantitative assessment of cellular responses in HCS campaigns.

The ability to perform multiplexed analysis with Calcein Deep Red™ and other fluorescent probes is particularly valuable in HCS, allowing for simultaneous assessment of multiple cellular parameters in a single experiment aatbio.com. This enables researchers to gain a more comprehensive understanding of cellular behavior in response to various stimuli, such as drug candidates in drug discovery pipelines. The robustness of Calcein-based assays compared to some other methods also contributes to their suitability for automation aatbio.com. Integrating Calcein Deep Red™ with automated microscopy platforms and advanced data analysis software will be crucial for leveraging its full potential in high-throughput and high-content screening applications.

Compound Information

Compound NamePubChem CID
Calcein16850
Calcein AM390986
Calcein red-orange44140589
Calcein Deep Red™N/A*

*A specific PubChem CID for "Calcein Deep Red™" as a distinct entry was not found in the search results. Calcein red-orange (CID 44140589) is a related red-emitting Calcein derivative.

Q & A

Basic: What are the optimal excitation/emission wavelengths and filter sets for Calcein Deep Red™ in fluorescence microscopy?

Calcein Deep Red™ exhibits excitation/emission maxima at 646/659 nm (Cy5 filter range), making it compatible with far-red imaging systems. For fluorescence microscopy, use filter sets optimized for Cy5 or similar dyes (e.g., 640 nm excitation, 670 nm emission bandpass) to minimize cross-talk with green/orange fluorophores like GFP or Calcein AM . Validate spectral separation using single-stained controls to confirm specificity.

Basic: How do I optimize Calcein Deep Red™ concentration and incubation time for live-cell labeling?

Typical protocols use 0.1–1 µM Calcein Deep Red™ (dissolved in DMSO) incubated with cells for 15–30 minutes at 37°C , followed by a wash step. Adjust based on cell type: for adherent cells, reduce incubation time to avoid over-labeling; for suspension cells, extend to 45 minutes. Include probenecid (1–2 mM) to inhibit dye efflux in cells expressing organic anion transporters .

Basic: How does Calcein Deep Red™ distinguish live cells in viability assays?

As a cell-permeant ester, Calcein Deep Red™ is hydrolyzed by intracellular esterases in live cells, generating fluorescent products retained in viable cells. Dead cells with compromised membranes lack esterase activity and show no fluorescence. For dual live/dead assays, pair with SYTOX™ Green (emission: 523 nm) to avoid spectral overlap with Calcein Deep Red™’s far-red signal .

Basic: What storage conditions ensure Calcein Deep Red™ stability?

Store lyophilized powder at -15°C or below , protected from light. Reconstitute in anhydrous DMSO to 1–10 mM stock aliquots and store at -20°C (avoid freeze-thaw cycles). Pre-warm aliquots to room temperature before use to prevent precipitation .

Advanced: How can spectral bleed-through be minimized when co-staining with Calcein Deep Red™ and other probes (e.g., MitoTracker Deep Red)?

Calcein Deep Red™ (Em: 659 nm) and MitoTracker Deep Red (Em: ~665 nm) require spectral unmixing. Use sequential scanning or linear unmixing algorithms on confocal systems. Alternatively, separate imaging channels with narrow bandpass filters (e.g., 655/30 nm for Calcein Deep Red™ and 690/50 nm for MitoTracker). Validate with single-dye controls and adjust laser power to avoid oversaturation .

Advanced: How to resolve contradictory viability data when using Calcein Deep Red™ with pharmacological agents (e.g., CoCl₂)?

CoCl₂, a hypoxia mimetic, may quench calcein fluorescence by altering intracellular metal ion concentrations. Include a control with CoCl₂ alone to assess background fluorescence. Alternatively, use a membrane-impermeant calcein derivative (e.g., Calcein Deep Red™ Acetate) to avoid esterase-dependent activation, ensuring fluorescence reflects membrane integrity rather than metabolic activity .

Advanced: What experimental controls validate Calcein Deep Red™ specificity in autophagy or mitophagy studies?

For mitophagy assays (e.g., colocalization with lysosomal markers), include:

  • Negative control : Cells treated with lysosomal inhibitors (e.g., bafilomycin A1) to block mitophagosome formation.
  • Positive control : Cells subjected to mitochondrial stress (e.g., CCCP).
  • Dye control : Cells stained with LysoTracker Green and MitoTracker Red to confirm organelle specificity .

Advanced: How does Calcein Deep Red™ compare to alternative viability probes (e.g., propidium iodide) in 3D tissue models?

In dense 3D cultures, Calcein Deep Red™’s far-red emission penetrates tissue better than green dyes (e.g., Calcein AM). Unlike propidium iodide (Em: 617 nm), it avoids overlap with common red fluorescent proteins (e.g., mCherry). However, validate with tissue-specific controls, as extracellular matrix components may trap non-hydrolyzed dye, causing false positives .

Advanced: Can Calcein Deep Red™ track long-term cell viability in live-cell imaging?

Yes, but phototoxicity from prolonged exposure must be mitigated. Use low laser power (1–5% intensity) and image at 10–15-minute intervals. Include a viability control (e.g., untreated cells) to differentiate dye leakage from true cell death. For >24-hour imaging, replenish dye every 8–12 hours to maintain signal .

Advanced: How to validate Calcein Deep Red™ data reproducibility across laboratories?

Follow standardized protocols:

  • Dye batch consistency : Use the same supplier (e.g., AAT Bioquest or Invitrogen) and lot number.
  • Instrument calibration : Regularly calibrate flow cytometers/microscopes with reference beads.
  • Inter-lab controls : Share aliquots of pre-stained cells or reference samples to cross-validate signal intensity and background levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.